7,3',4'-Tri-O-methyleriodictyol

Description

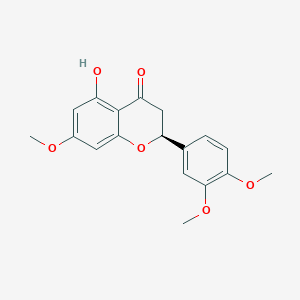

7,3',4'-Tri-O-methyleriodictyol (CAS: 70987-96-1; molecular formula: C₁₈H₁₈O₆; molecular weight: 330.33 g/mol) is a methylated flavanone derivative isolated from the methanolic extracts of Pogostemon cablin (patchouli) . Structurally, it features methoxy groups at positions 7 (A-ring), 3', and 4' (B-ring), distinguishing it from its parent compound, eriodictyol. This compound exhibits broad bioactivity, including antimicrobial, antioxidant, antitumor, and antiprotozoal properties. Notably, it inhibits Mycobacterium tuberculosis infection and suppresses SOS-induced mutagenesis, a critical DNA repair response in bacteria . Its antimutagenic activity against furylfuramide-induced SOS responses has been highlighted in multiple studies, with an ID₅₀ value of 0.25 μmol/mL .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-8,15,19H,9H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFOCZPULZWYTJ-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,3’,4’-Tri-O-methyleriodictyol typically involves the methylation of eriodictyol. The reaction conditions often include the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods

it is generally extracted from natural sources, particularly from plants like Pogostemon cablin .

Chemical Reactions Analysis

Types of Reactions

7,3’,4’-Tri-O-methyleriodictyol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.

Substitution: Common substitution reactions involve the replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve the use of strong acids or bases.

Major Products

Oxidation: Quinones.

Reduction: Dihydroflavonoids.

Substitution: Various substituted flavonoids.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that 7,3',4'-Tri-O-methyleriodictyol exhibits significant anti-inflammatory properties. In vitro studies using RAW264.7 macrophage cells demonstrated that this compound can inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS) treatment.

- Mechanism of Action : The compound appears to modulate endogenous metabolic pathways, leading to a reduction in inflammatory mediators. A dose of 10 mg/L showed the most promising results with a 70.38% inhibition rate of NO production compared to control groups .

Antitumor Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Case Study : In studies involving hepatocellular carcinoma cells, compounds derived from Blumea balsamifera (which contains this compound) inhibited cell proliferation significantly. The methanolic extract demonstrated potential therapeutic effects against liver cancer by reducing proliferation-inducing ligands .

- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and modulation of p53 gene expression, which are critical in cancer cell regulation .

Antimutagenic Properties

This compound has shown promise as an antimutagenic agent.

- Research Findings : It was found to inhibit the SOS response induced by furylfuramide in bacterial assays, indicating its potential role in preventing DNA damage .

Mechanism of Action

The mechanism of action of 7,3’,4’-Tri-O-methyleriodictyol involves the inhibition of the furylfuramide-induced SOS response. This inhibition is achieved through the interaction with specific molecular targets and pathways involved in the mutagenic process .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Flavonoids

Methylated flavonoids often exhibit enhanced bioavailability and stability compared to their non-methylated counterparts. Below is a detailed comparison of 7,3',4'-Tri-O-methyleriodictyol with structurally related compounds:

7,4'-Di-O-methyleriodictyol

- Structure : Methoxy groups at positions 7 (A-ring) and 4' (B-ring).

- Source : Isolated alongside this compound from Pogostemon cablin .

- Bioactivity: Exhibits potent SOS response suppression (ID₅₀: 0.25 μmol/mL), comparable to 3,7,4'-tri-O-methylkaempferol but superior to this compound in efficacy . Limited data on antimicrobial or antitumor activity.

3,7,4'-Tri-O-methylkaempferol

- Structure : Methoxy groups at positions 3, 7 (A-ring), and 4' (B-ring).

- Source : Co-isolated with this compound from Pogostemon cablin .

- Bioactivity :

Quercetin-7,3',4'-Trimethyl Ether

- Structure : Methoxy groups at positions 7 (A-ring), 3', and 4' (B-ring); differs in the presence of a hydroxyl group at position 3.

- Source : Isolated from Pogostemon cablin .

- Bioactivity :

7-O-Methyleriodictyol

- Structure : Single methoxy group at position 7 (A-ring).

- Source : Found in Pogostemon cablin and other Lamiaceae species .

- Bioactivity :

Key Comparative Data

Biological Activity

7,3',4'-Tri-O-methyleriodictyol is a flavonoid compound recognized for its significant biological activities, particularly its antimutagenic and antioxidant properties. This compound is primarily derived from natural sources such as Pogostemon cablin, and its structure includes three methoxy groups attached to the eriodictyol backbone, enhancing its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₆ |

| Molecular Weight | 330.33 g/mol |

| CAS Number | 70987-96-1 |

| Antimutagenic Activity | Yes |

| Antioxidant Activity | Yes |

Antimutagenic Properties

The primary biological activity of this compound is its antimutagenic effect , which has been extensively studied. The compound inhibits the SOS response induced by furylfuramide, a known mutagen. This inhibition suggests that it can protect cells from DNA damage and mutations, making it a potential candidate for cancer prevention strategies .

The mechanism through which this compound exerts its antimutagenic effects involves:

- Inhibition of DNA Damage : It interacts with specific molecular targets involved in the mutagenesis process, reducing the incidence of mutations.

- Antioxidant Activity : The compound scavenges free radicals, thereby preventing oxidative stress that can lead to cellular damage and mutations .

Antioxidant Activity

In addition to its antimutagenic properties, this compound exhibits strong antioxidant activity. This is crucial as oxidative stress is a significant contributor to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals .

Case Studies and Research Findings

Several studies have highlighted the potential health benefits of this compound:

- Cancer Prevention : Research indicates that flavonoids like this compound may reduce the risk of cancer by inhibiting mutagenesis and promoting apoptosis in cancer cells .

- Inflammation Reduction : Studies have shown that flavonoids can modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .

- Cell Viability Studies : In vitro studies have demonstrated that at lower concentrations (below 15 mg/L), this compound maintains cell viability while exhibiting cytotoxic effects at higher concentrations .

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimutagenic Activity | Inhibits furylfuramide-induced SOS response |

| Antioxidant Properties | Scavenges free radicals |

| Cancer Prevention | Reduces mutagenesis and promotes apoptosis |

| Inflammation | Modulates inflammatory pathways |

Q & A

Q. What pharmacokinetic challenges arise in translating this compound to in vivo studies, and how can they be addressed?

- Methodology : Assess bioavailability via Caco-2 permeability assays. Use nanoformulations (e.g., liposomes) to enhance solubility. Monitor plasma half-life in rodent models using LC-MS/MS. Address rapid glucuronidation via UDP-glucuronosyltransferase inhibition .

Key Considerations for Experimental Design

- Contradictions : Reconcile variations in bioactivity reports (e.g., antimutagenic vs. pro-oxidant) by standardizing assay conditions (pH, cell type, incubation time).

- Advanced Tools : Leverage molecular dynamics simulations to study compound-protein interactions (e.g., FAAH inhibition) .

- Ethical Compliance : Adhere to guidelines for herbal compound research, including sourcing plant materials ethically and verifying absence of contaminants (e.g., heavy metals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.